Cardilate
Description
Historical Context of Organic Nitrates in Chemical Biology and Therapeutics
The history of organic nitrates in chemical biology and therapeutics dates back to the mid-19th century. Glyceryl trinitrate (nitroglycerin), the first organic nitrate (B79036), was synthesized in 1847. nih.govnih.gov Early observations noted its effects, including headaches. nih.gov By 1879, the beneficial effects of glyceryl trinitrate for angina pectoris were described, establishing its use in relieving chest pain, although its exact mechanism remained unclear for approximately a century. nih.govnih.gov
Following the introduction of glyceryl trinitrate, other nitro compounds with similar chemical properties were developed. nih.gov Organic nitrates are recognized as potential nitric oxide (NO) donors in biological systems. nih.govresearchgate.net They are generally considered pro-drugs that require bioactivation through enzymatic or non-enzymatic pathways to release NO. nih.gov This class of compounds, including isosorbide (B1672297) dinitrate (ISDN), isosorbide 5-mononitrate (ISMN), and pentaerythritol (B129877) tetranitrate (PETN), represents the oldest group of NO donors applied clinically. nih.govresearchgate.net Despite their benefits in treating cardiovascular conditions, a significant limitation has been the development of tolerance with continued use. nih.govresearchgate.netahajournals.org
Research into organic nitrates has also extended beyond their therapeutic applications, including studies on their thermal decomposition properties due to their use as explosives and propellants. uri.edutaylorandfrancis.com The nitration reaction, forming a nitrate ester from an alcohol and nitric acid, became commercially feasible in the late 19th century, contributing to the development of compounds like nitrocellulose and nitroglycerin for propellants and explosives. taylorandfrancis.com
Nomenclature and Definitional Aspects of Erythrityl Tetranitrate
Erythrityl Tetranitrate is the International Nonproprietary Name (INN) for the compound. wikipedia.org It is also known by several other names, including Erythritol (B158007) tetranitrate, ETN, and Erythrol tetranitrate. nih.govpatsnap.com The trade name Cardilate is also associated with Erythrityl Tetranitrate. patsnap.comncats.io
Chemically, Erythrityl Tetranitrate is defined as erythritol in which each of the four hydroxyl groups has been converted to the corresponding nitrate ester. nih.govnih.gov It is a salt of erythritol with nitric acid. merriam-webster.com Its molecular formula is C₄H₆N₄O₁₂ and its molecular weight is approximately 302.11 g/mol . nih.govnih.govfda.gov The PubChem Compound Identifier (CID) for Erythrityl Tetranitrate is 5284553. nih.govnih.govnih.gov
The IUPAC name for Erythrityl Tetranitrate is [(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate. nih.gov Its structure can be represented by various chemical identifiers, including InChI and SMILES strings. wikipedia.orgnih.govfda.gov
Table 1: Chemical Identifiers for Erythrityl Tetranitrate
| Identifier Type | Value | Source |
| PubChem CID | 5284553 | nih.govnih.govnih.gov |
| Molecular Formula | C₄H₆N₄O₁₂ | nih.govnih.govfda.gov |
| Molecular Weight | 302.11 g/mol | nih.govnih.govfda.gov |
| IUPAC Name | [(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate | nih.gov |
| InChI | InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+ | wikipedia.orgnih.govfda.gov |
| InChIKey | SNFOERUNNSHUGP-ZXZARUISSA-N | wikipedia.orgnih.govfda.gov |
| SMILES | C(C@HON+[O-])ON+[O-] | nih.govfda.gov |
| CAS Number | 7297-25-8 | wikipedia.orgnih.govmedkoo.com |
Erythrityl Tetranitrate is described as a vasodilator with general properties similar to nitroglycerin. ncats.ionih.govmedkoo.comdrugbank.com It functions as a vasodilator agent. nih.govnih.gov Undiluted, it can be exploded by percussion or excessive heat, and it is usually handled diluted with inert excipients to minimize this risk. nih.govnih.gov
Foundational Research Questions Pertaining to Organic Nitrate Esters
Research concerning organic nitrate esters, including Erythrityl Tetranitrate, addresses several foundational questions related to their chemical behavior, biological interactions, and potential applications. A key area of investigation revolves around their mechanism of action, specifically how they release nitric oxide (NO) in biological systems. While it is established that organic nitrates act as NO donors, the precise biotransformation processes involved are still being explored. ahajournals.org Enzymatic and non-enzymatic pathways for bioactivation are subjects of ongoing research. nih.gov
Another significant research question pertains to the phenomenon of nitrate tolerance, where the effects of these compounds diminish with continuous use. nih.govresearchgate.netahajournals.org Understanding the mechanisms underlying tolerance, including potential abnormalities in NO signaling transduction, changes in enzyme activity (like guanylate cyclase and phosphodiesterases), and the role of oxidative stress, is a critical area of study. ahajournals.org
The chemical stability and decomposition pathways of organic nitrate esters are also foundational research topics, particularly given their explosive properties. Studies investigate their thermal decomposition rates and products, as well as the influence of substituents and molecular orientation on these processes. uri.edu Research also explores the atmospheric chemistry of organic nitrates, including their formation, removal, and interaction with other atmospheric components like ozone. noaa.govcopernicus.orgelisabethhollandphd.com This highlights their role in the nitrogen cycle and air quality. noaa.govcopernicus.orgelisabethhollandphd.com
Furthermore, research aims to develop new organic nitrate compounds with improved properties, such as reduced potential for tolerance induction. nih.govmdpi.com This involves investigating the structure-activity relationships of different nitrate esters and exploring novel synthetic routes. mdpi.comcopernicus.orglsbu.ac.uk
Overview of Research Paradigms Applied to Erythrityl Tetranitrate Studies
Research on Erythrityl Tetranitrate and other organic nitrates employs various research paradigms to investigate their properties and effects. In the context of chemical biology and pharmacology, studies often adopt a positivist paradigm. banglajol.info This approach assumes an objective reality regarding the compound's effects that can be measured using quantitative methods. banglajol.info
Experimental studies are a common paradigm, involving controlled laboratory conditions to investigate specific aspects of Erythrityl Tetranitrate's behavior. This includes studies on its chemical decomposition, its interaction with enzymes like guanylate cyclase, and its effects on isolated tissues or cells. uri.eduncats.iomdpi.com For example, studies have investigated the activation of soluble guanylate cyclase by Erythrityl Tetranitrate in vitro. ncats.io
Pharmacological research on organic nitrates frequently involves in vivo studies using animal models to assess their physiological effects, such as vasodilation and impact on blood pressure. mdpi.com These studies often employ quantitative measurements and statistical analysis to determine the significance of the observed effects, aligning with a positivist approach. banglajol.info
Chemical research paradigms, such as those in atmospheric chemistry, involve analyzing the formation and fate of organic nitrates in the environment through laboratory experiments and modeling. noaa.govcopernicus.org These studies aim to understand the chemical transformations and lifetimes of these compounds in the atmosphere. noaa.govcopernicus.org
Theoretical and computational paradigms are also applied, particularly in understanding the molecular properties and decomposition mechanisms of organic nitrates. First-principles studies and molecular dynamics simulations can be used to investigate the vibrational properties and structural behavior of these compounds under different conditions. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4-trinitrooxybutan-2-yl nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOERUNNSHUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860007 | |
| Record name | 1,2,3,4-Butanetetrayl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-25-8, 643-97-0 | |
| Record name | Tetranitrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Butanetetrayl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Preparative Methodologies for Erythrityl Tetranitrate
Analysis and Profiling of Synthesis By-products and Partially Nitrated Impurities
The synthesis of erythritol (B158007) tetranitrate can result in the formation of by-products and partially nitrated impurities. Analyzing and profiling these substances is important for understanding the reaction pathway, assessing product purity, and potentially attributing the source of the material. uva.nlosti.gov Partially nitrated erythritol products, such as erythritol trinitrate (ETriN), erythritol dinitrate (EDiN), and erythritol mononitrate (EMN), are commonly observed impurities. uva.nlresearchgate.net
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and ultra high performance liquid chromatography with tandem high resolution mass spectrometry (UHPLC-MS/MS) are employed to identify and quantify these impurities. uva.nlosti.govosti.gov Studies have identified a range of impurities related to ETN synthesis, including partially nitrated erythritol with sulfate (B86663) substitution, theorized to form from incomplete displacement of sulfate groups during nitration. osti.govosti.govresearchgate.net
The impurity profiles, particularly the levels and ratios of partially nitrated products, can vary depending on the synthesis conditions and work-up procedures. uva.nl Analyzing these profiles can provide insights into the synthesis route and post-synthesis processing steps like recrystallization. uva.nl
Isomeric Purity Considerations in Nitrate (B79036) Ester Synthesis
Isomeric purity is a consideration in the synthesis of nitrate esters, particularly when dealing with polyols that can yield different positional isomers of partially nitrated products. In the case of erythritol trinitrate (ETriN), two isomers, 1,2,3-ETriN and 1,2,4-ETriN, can be formed. uva.nl Achieving accurate separation and detection of these isomers is important for comprehensive impurity profiling. uva.nl The use of specific analytical techniques and optimized chromatographic conditions, such as using acetonitrile (B52724) instead of methanol (B129727) in LC-MS, can enable the separation of these isomers. uva.nl
The presence and ratios of different isomers of partially nitrated products can be indicative of the specific reaction conditions and pathways favored during the synthesis. uva.nl For instance, the relative amounts of 1,2,3-ETriN and 1,2,4-ETriN in a sample can provide information about the synthesis process.
Strategies for Purification and Recrystallization of Erythrityl Tetranitrate
Purification and recrystallization are crucial steps in obtaining high-purity erythritol tetranitrate and removing synthesis by-products and residual acids. After the initial precipitation of crude ETN from the nitration mixture, the solid product is typically filtered and washed to remove residual acids. uva.nl Washing with water and a sodium bicarbonate solution is a common neutralization step to remove acidic impurities. uva.nlosti.gov
Recrystallization is a key purification technique for ETN. Common solvents for recrystallization include isopropyl alcohol, ethanol, and methanol. uva.nlwikipedia.orgaip.org The process typically involves dissolving the crude product in a warm solvent and then inducing crystallization by cooling the solution. uva.nlwikipedia.org The rate of cooling and the choice of solvent can influence the crystal size and morphology of the precipitated ETN. wikipedia.org Rapid cooling, such as in an ice bath, can lead to quick precipitation of fine crystals, while slower cooling can yield larger crystals. uva.nlwikipedia.org
Recrystallization is effective in reducing the levels of partially nitrated impurities. uva.nl Studies have shown that recrystallization can significantly reduce the amount of erythritol trinitrate (ETriN) in the final product. uva.nl Different purification techniques, including washing and recrystallization, have been shown to impact the thermal stability of ETN samples. aip.org
Process Chemistry Considerations in Erythrityl Tetranitrate Production
Process chemistry considerations in the production of erythritol tetranitrate encompass factors that influence the efficiency, yield, purity, and safety of the synthesis on a larger scale. While detailed industrial-scale processes for ETN production are not extensively described in the provided sources, general principles of nitrate ester synthesis and related process chemistry are relevant.
The nitration of polyols like erythritol is an exothermic reaction, necessitating careful temperature control to manage reaction rate and prevent decomposition or side reactions. google.com The order of addition of reagents, such as adding the erythritol-sulfuric acid solution to nitric acid, can be optimized to manage heat liberation and improve safety. google.com
The choice of nitrating system, whether mixed acid or nitrate salt-based, impacts the reaction conditions and potential by-products. tno.nl The concentration and ratios of acids or salts are critical parameters that influence the extent of nitration and the formation of partially nitrated species. uva.nlgoogle.com
Work-up procedures, including quenching, filtration, washing, and recrystallization, are integral to isolating and purifying the desired ETN product. uva.nlosti.gov The efficiency of these steps directly affects the yield and purity of the final material. aip.org
Analysis of impurities and by-products, as discussed in Section 2.2, is a crucial aspect of process control and quality assurance. uva.nlosti.gov Understanding the impurity profile can help optimize synthesis and purification steps to minimize unwanted substances. uva.nl
Molecular Mechanisms of Action of Erythrityl Tetranitrate As a Vasodilator
Bioactivation Pathways and Nitric Oxide (NO) Release Mechanisms
The mechanism by which organic nitrates like Erythrityl Tetranitrate induce vasodilation involves their conversion to an active intermediate compound that leads to the release of nitric oxide (NO) or a related species. drugbank.comresearchgate.net This bioactivation is a critical step in their pharmacological action.
Enzymatic Conversion and Nitrate (B79036) Reductase Involvement in NO Generation
Enzymatic processes play a significant role in the bioactivation of Erythrityl Tetranitrate. Within vascular smooth muscle cells, enzymes known as nitrate reductases are involved in catalyzing the reduction of Erythrityl Tetranitrate, a process that leads to the release of NO. patsnap.com While mitochondrial aldehyde dehydrogenase (mALDH2) is a key enzyme in the bioactivation of some organic nitrates like nitroglycerin, research also indicates the involvement of other enzymatic pathways in the generation of NO from these compounds. researchgate.netpatsnap.com
Non-Enzymatic Pathways and Thiol-Mediated Denitrosylation
In addition to enzymatic conversion, non-enzymatic pathways also contribute to the bioactivation of organic nitrates and the subsequent release of NO. Thiol-mediated denitrosylation is one such pathway, where the organic nitrate interacts with thiol groups within the cell, leading to the release of NO. drugbank.com This process involves the breaking of the nitrate ester bond and the transfer of a nitroso group to a thiol, which can then decompose to release NO.
Soluble Guanylate Cyclase (sGC) Activation and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling
Nitric oxide, once released, acts as a pivotal signaling molecule in the cardiovascular system. patsnap.com Its primary target in vascular smooth muscle cells is the enzyme soluble guanylate cyclase (sGC). patsnap.comresearchgate.netplos.org The interaction of NO with sGC initiates a crucial signaling cascade.
Heme Binding and Conformational Changes in sGC
Soluble guanylate cyclase is a heterodimeric enzyme containing a heme group. nih.govresearchgate.net Nitric oxide exerts its effect by binding to the ferrous-heme center (Fe2+) of sGC. drugbank.comqeios.commedindex.amualberta.caoup.com This binding event induces a conformational change in the enzyme, significantly increasing its catalytic activity. drugbank.comqeios.commedindex.amualberta.caoup.comunl.ptelifesciences.org The binding of NO to the heme causes the heme iron to shift out of the plane of the porphyrin ring, which is thought to initiate the conformational changes necessary for sGC activation and the subsequent binding of guanosine triphosphate (GTP). oup.comelifesciences.org
Downstream Protein Kinase G (PKG) Dependent Phosphorylation Events
The activation of sGC by NO catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). patsnap.compatsnap.comualberta.caoup.comwikipedia.orgnih.govahajournals.org The resulting increase in intracellular cGMP levels is a key step in the vasodilation process. cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), also known as Protein Kinase G. patsnap.compatsnap.comualberta.caoup.comwikipedia.orgahajournals.orgnih.govwikidoc.orgcambridge.orgnih.gov PKG is a serine/threonine-specific protein kinase that, once activated, phosphorylates a variety of target proteins within the smooth muscle cell. drugbank.comwikipedia.orgwikidoc.orgnih.gov These phosphorylation events mediate the downstream effects of the NO-cGMP pathway, leading to muscle relaxation. drugbank.comwikipedia.orgwikidoc.orgnih.gov
Intracellular Calcium Regulation and Vascular Smooth Muscle Relaxation
The downstream effects of PKG activation involve the regulation of intracellular calcium ion concentrations ([Ca2+]i). Muscle contraction is highly dependent on the availability and concentration of calcium within the cell. cambridge.org PKG-dependent phosphorylation events lead to a reduction in intracellular calcium levels through several mechanisms. patsnap.compatsnap.complos.orgahajournals.orgcambridge.orgnih.govahajournals.org PKG promotes the reuptake of cytosolic calcium into the sarcoplasmic reticulum, enhances the extrusion of calcium from the cell, and can influence the activity of ion channels that regulate calcium influx and efflux. oup.comcambridge.orgnih.govmdpi.com Specifically, PKG can promote the opening of calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, which in turn reduces calcium influx through voltage-gated calcium channels. wikidoc.orgcambridge.orgnih.govmdpi.com PKG also phosphorylates proteins involved in calcium handling, such as sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), increasing calcium sequestration into the sarcoplasmic reticulum. oup.comcambridge.orgmdpi.com Furthermore, PKG activation leads to the dephosphorylation of the myosin light chain of the smooth muscle fiber, which is essential for muscle contraction. drugbank.comcambridge.orgnih.gov By reducing intracellular calcium and altering the phosphorylation state of proteins involved in the contractile machinery, PKG activation ultimately results in the relaxation of vascular smooth muscle cells and consequent vasodilation. patsnap.comdrugbank.compatsnap.complos.orgahajournals.orgcambridge.orgnih.govahajournals.org
Table 1: Key Molecular Players and Their Roles in Erythrityl Tetranitrate Vasodilation
| Molecule | Role in Vasodilation Mechanism |
| Erythrityl Tetranitrate | Prodrug that is bioactivated to release NO. patsnap.com |
| Nitrate Reductases | Enzymes involved in the enzymatic conversion of Erythrityl Tetranitrate to release NO. patsnap.com |
| Thiols | Involved in non-enzymatic pathways of NO release. drugbank.com |
| Nitric Oxide (NO) | Key signaling molecule that activates sGC. patsnap.comresearchgate.netplos.org |
| Soluble Guanylate Cyclase (sGC) | Enzyme activated by NO binding to its heme group, catalyzing cGMP synthesis. patsnap.comresearchgate.netplos.orgnih.govresearchgate.netqeios.commedindex.amualberta.caoup.com |
| Guanosine Triphosphate (GTP) | Substrate for sGC, converted to cGMP. patsnap.compatsnap.comualberta.cawikipedia.orgahajournals.org |
| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates PKG. patsnap.compatsnap.comualberta.caoup.comwikipedia.orgnih.govahajournals.orgnih.govwikidoc.org |
| Protein Kinase G (PKG) | Enzyme activated by cGMP, phosphorylates downstream targets leading to muscle relaxation. patsnap.compatsnap.comualberta.caoup.comwikipedia.orgahajournals.orgnih.govwikidoc.orgcambridge.orgnih.gov |
| Calcium Ions (Ca2+) | Regulation of intracellular levels is crucial for smooth muscle contraction and relaxation. patsnap.compatsnap.complos.orgahajournals.orgcambridge.orgnih.govahajournals.org |
Advanced Analytical Characterization of Erythrityl Tetranitrate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods play a crucial role in confirming the structure of erythrityl tetranitrate and evaluating its purity. Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and molecular structure of ETN. nih.govnist.govlanl.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a widely used technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. For erythrityl tetranitrate, FTIR analysis helps confirm the presence of characteristic nitroester functional groups (C–O–NO₂). researchgate.net Specific vibrational modes associated with the nitro groups are key identifiers. The NO₂ asymmetric stretch typically appears around 1,630 cm⁻¹, while the O-NO₂ symmetric stretch is observed around 1,280 cm⁻¹. The NIST WebBook provides reference IR spectra for Erythrityl Tetranitrate, which can be used for cross-validation. nist.gov Experimental measurements using attenuated total reflectance Fourier transform infrared (ATR FT-IR) spectroscopy have been performed to analyze the vibrational bands of ETN. nih.gov These measurements, combined with theoretical computations, allow for the assignment of major features in the IR spectrum. nih.govuri.edu
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy complements FTIR by providing information about different vibrational modes, offering a unique vibrational fingerprint for a molecule. This technique is also used to confirm the presence of nitroester functional groups in ETN and to provide detailed spectral band assignments. researchgate.net Raman spectra of solid ETN have been obtained using specific laser wavelengths and spectrometers, allowing for the assembly of continuous spectrums. uri.edu Studies involving both Raman and ATR FT-IR spectroscopy have measured and identified observable Raman and IR signatures within specific wavenumber ranges (e.g., 140 to 3100 cm⁻¹). nih.gov This spectroscopic and theoretical analysis aids in the detection and identification of ETN. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N Applications
NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of atomic nuclei within a molecule. ¹H NMR is particularly useful for confirming functional group conversion during synthesis, with characteristic nitrate (B79036) ester peaks appearing in the δ 4.5–5.2 ppm range. Detailed discussions of ¹H, ¹³C, and ¹⁵N NMR spectra of erythrityl tetranitrate have been reported, providing insights into its structural details and purity. researchgate.netnih.govunirioja.es ¹³C NMR helps identify the different types of carbon atoms present in the compound. globalresearchonline.net Studies have also utilized ¹H-¹⁵N HMBC NMR spectroscopy for the characterization of erythritol (B158007) tetranitrate derivatives. scispace.com Carbon NMR samples of ETN have been prepared by dissolving the compound in solvents like dimethylsulfoxide (DMSO) and analyzed using Fourier Transform Nuclear Magnetic Resonance Spectrometers. uri.edu NMR spectroscopy, along with X-ray diffraction, has been used for the characterization of ETN's structure. lanl.gov
Mass Spectrometry-Based Methods for Identification and Trace Analysis
Mass spectrometry (MS) techniques are powerful tools for identifying compounds, determining their molecular weight, and analyzing their fragmentation patterns. These methods are essential for the identification and trace analysis of erythrityl tetranitrate, particularly in complex samples. nih.govnist.govunirioja.esresearchgate.netnih.govsigmaaldrich.com
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Molecular Fragmentation
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a technique that involves ionizing the analyte and then fragmenting the resulting ions to obtain structural information. This method has been successfully used for the analysis of erythrityl tetranitrate. researchgate.netnih.gov ESI-MS/MS can provide rapid and reliable results for the detection of ETN in samples. In negative ion mode, ESI-MS/MS has been used to study the collision-induced dissociation (CID) fragmentation processes of various nitrate ester explosives, although specific fragmentation details for ETN in this context were not extensively detailed in the provided snippets, fragmentation patterns for related compounds like PETN showed losses of characteristic groups such as CH₂NO₂, CH₂NO, CHNO₂, ONO₂, NO₂, and NO. epa.gov Ultra-high performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-MS/MS) has been employed to investigate impurities present in ETN, allowing for the identification of related compounds and their fragmentation patterns. osti.govlanl.gov For example, the MS/MS spectrum of erythritol-1,4-dinitrate (EDiN), an impurity, shows a simple pattern with the presence of the parent ion and the hydrocarbon backbone (C₄H₆). osti.govlanl.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Detection
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid detection of analytes with minimal or no sample preparation. researchgate.netnist.govrsc.org DART-MS has been used for the trace detection of erythritol tetranitrate, particularly in the context of detecting explosive compounds. nist.govresearchgate.netnist.govrsc.org This technique facilitates the direct investigation of matrix effects related to desorption, volatility, ionization, and adduct formation. researchgate.netnist.gov ETN can be detected at nanogram to sub-nanogram levels using DART-MS. researchgate.netnist.govrsc.org Studies have shown the trace detection and competitive ionization of ETN in mixtures, including those containing its precursor, erythritol. researchgate.netnist.gov Representative DART negative ion mode mass spectra of ETN mixtures have been collected and analyzed. researchgate.netnist.govresearchgate.net DART-MS is increasingly used in forensic science laboratories due to its speed and minimal sample preparation requirements. researchgate.net
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for High-Resolution Profiling
UHPLC-QTOF-MS, or UHPLC-MS/MS, is a powerful technique utilized for the high-resolution profiling of Erythrityl Tetranitrate (ETN), particularly for the identification and characterization of synthesis impurities. Investigations using UHPLC coupled with high-resolution tandem mass spectrometry have aimed to gain a comprehensive chemical understanding of ETN by analyzing impurities present from its synthesis researchgate.netosti.govosti.govresearchgate.net.
Studies employing UHPLC-MS/MS have identified a significant number of impurities related to the synthesis of ETN. For instance, one study identified a total of 12 such impurities researchgate.netosti.govresearchgate.net, while another reported identifying 21 different compounds, some of which had not been previously noted osti.gov. These impurities often include partially nitrated erythritol isomers. Examples of identified impurities confirmed through the synthesis of pure analytical standards include erythritol-1,4-dinitrate (1,4-EDiN) and erythritol-1,2,4-trinitrate (1,2,4-ETriN) researchgate.netosti.govosti.govresearchgate.net. The presence of partially nitrated erythritol with a sulfate (B86663) group has also been identified, theorized to result from incomplete displacement of a sulfate group during the nitration process osti.govosti.govresearchgate.net.
The high-resolution capabilities of QTOF-MS allow for accurate mass measurements, which are essential for the elemental composition determination and subsequent identification of unknown impurities. While specific UHPLC-QTOF-MS parameters for ETN analysis can vary, studies on related nitrate esters like Pentaerythritol (B129877) Tetranitrate (PETN) provide insight into typical instrumental setups. A UHPLC-QTOF system might include binary pumps, a degasser, a column oven, and an autosampler, coupled to a QTOF system equipped with an electrospray ionization (ESI) source, often operated in negative mode for nitrate esters acs.orglanl.gov. Typical ESI conditions involve specific ion spray voltage, temperature, gas flows, declustering potential, and collision energy acs.orglanl.gov. Separations are commonly performed on C18 columns using mobile phases composed of aqueous buffers (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile) under gradient conditions acs.orglanl.gov.
The impurity profiles generated by UHPLC-QTOF-MS can serve as characteristic fingerprints, which are valuable in forensic applications for differentiating or linking ETN samples from various sources researchgate.netnih.gov. However, factors such as acid-catalyzed degradation can alter impurity levels over time, potentially complicating forensic interpretations researchgate.netnih.gov.
Chromatographic Separation Techniques for Compound Isolation and Impurity Profiling
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), are fundamental for the separation, isolation, and impurity profiling of Erythrityl Tetranitrate.
High-Performance Liquid Chromatography (HPLC) and UHPLC Applications
HPLC and its advanced counterpart, UHPLC, are widely applied for the analysis of ETN and its related impurities. These techniques are effective for separating thermally labile compounds like nitrate esters, where GC might present challenges due to thermal degradation researchgate.netresearchgate.netflinders.edu.auacs.org.
HPLC has been employed to analyze solid ETN samples and the residual solutions from its synthesis (reaction quenches) researchgate.netosti.gov. It has been used to study the partially nitrated impurities present in ETN researchgate.netnih.gov. UHPLC, often coupled with mass spectrometry (UHPLC-MS or UHPLC-QTOF-MS), is particularly useful for the detailed investigation and high-resolution profiling of synthesis impurities in ETN, as discussed in the previous section researchgate.netosti.govosti.govresearchgate.net.
HPLC-MS has been demonstrated as a viable analytical technique for tetranitrate esters, including ETN psu.edu. While impurity analysis using LC-MS methods on high food-grade erythritol precursors did not reveal additional impurity markers, the technique is effective for characterizing impurities introduced during the synthesis process itself researchgate.netnih.gov. The relative concentrations of impurities determined by HPLC-MS can act as a fingerprint to differentiate between different batches of material and track them through processing steps, a principle applicable to ETN based on studies of related compounds like PETN tandfonline.com.
UHPLC systems, as used for nitrate ester analysis, typically involve precise control of mobile phase composition and flow rate, often employing gradient elution to achieve optimal separation of complex mixtures of impurities acs.orglanl.gov. The choice of stationary phase, such as a C18 column, is critical for retaining and separating compounds based on their hydrophobicity acs.orglanl.gov.
Gas Chromatography (GC) for Volatile Species Characterization
Gas Chromatography (GC) is a technique primarily used for the separation and analysis of volatile or semi-volatile compounds. While nitrate esters like ETN can pose challenges for GC analysis due to potential thermal degradation at the elevated temperatures typically used in GC inlets and columns, GC has been applied in the characterization of ETN. researchgate.netresearchgate.netflinders.edu.auacs.org
GC coupled with mass spectrometry (GC/MS) is a standard analytical technique, but the thermal lability of nitrate esters often favors liquid chromatography methods researchgate.netresearchgate.netacs.org. Studies using Cold-EI GC-MS on related nitrate esters have shown inconsistent results, likely due to thermal degradation flinders.edu.au. An analytical method for PETN using GC with electron capture detection also observed peaks corresponding to degradation products alongside the intact molecule acs.orgscience.gov.
Despite these challenges, one study indicated that ETN was successfully analyzed by GC/MS, unlike PETN and another tetranitrate ester psu.edu. This suggests that specific GC conditions, potentially involving lower temperatures or specialized injection techniques, might be suitable for the analysis of ETN or its more volatile degradation products and impurities. The analysis of volatile species by GC/MS can provide information on residual solvents, by-products, or degradation products that are sufficiently volatile to be separated and detected in the gas phase fiu.edu.
X-ray Diffraction for Crystalline Structure Analysis and Lattice Parameters
X-ray Diffraction (XRD), particularly single crystal X-ray diffraction, is an indispensable technique for determining the crystalline structure and lattice parameters of solid compounds like Erythrityl Tetranitrate. This provides fundamental information about how molecules pack in the solid state, which can influence physical properties.
Single crystal X-ray diffraction has been successfully used to determine the crystal structure of ETN nih.govacs.orgresearchgate.net. It has been established that ETN crystallizes in a monoclinic unit cell with the space group P2₁/c nih.govresearchgate.net. The crystal structure determined by X-ray diffraction at specific temperatures, such as 140 K, is used as a basis for computational studies like molecular dynamics simulations aimed at understanding the material's properties nih.govacs.org.
XRD analysis provides precise measurements of the lattice parameters, including the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). Experimental lattice parameters for single crystal ETN have been determined at various temperatures. For instance, at 291 K, the lattice parameters are approximately a = 15.893 Å, b = 5.207 Å, c = 14.443 Å, and β = 114.5° nih.govacs.org. The density of crystalline ETN is also determined from the crystal structure, reported as 1.77 g/cm³ at room temperature and 1.851 g/cm³ at 140 K nih.govresearchgate.netresearchgate.net.
The information obtained from X-ray diffraction regarding crystal packing and morphology is valuable for understanding the solid-state properties of ETN.
Experimental Lattice Parameters and Density of Crystalline Erythrityl Tetranitrate
| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Density (g/cm³) | Source |
| 291 | 15.893 | 5.207 | 14.443 | 114.5 | 1.77 | nih.govacs.org |
| 140 | 1.851 | researchgate.netresearchgate.net |
Selected Impurities Identified in Erythrityl Tetranitrate Synthesis by UHPLC-MS/MS
| Impurity Name | Chemical Formula (Example Isomers) | Notes | Source |
| Erythritol Dinitrate (EDiN) | C₄H₈N₂O₁₀ | Example isomer: 1,4-EDiN | researchgate.netosti.govosti.govresearchgate.net |
| Erythritol Trinitrate (ETriN) | C₄H₇N₃O₁₁ | Example isomers: 1,2,3-ETriN, 1,2,4-ETriN | researchgate.netosti.govosti.govresearchgate.net |
| Partially nitrated erythritol with sulfate group | - | Identified by UHPLC-MS/MS | osti.govosti.govresearchgate.net |
Comparative Chemical Biology and Pharmacodynamics of Organic Nitrates
Distinctions in Nitric Oxide Release Kinetics Among Various Organic Nitrates
The therapeutic action of organic nitrates is initiated by their bioconversion to nitric oxide (NO) or related S-nitrosothiols within vascular smooth muscle cells. This process involves the enzymatic cleavage of nitrate (B79036) ester groups. The rate and extent of NO release can vary among different organic nitrates, influencing their pharmacological profiles, including onset and duration of action. While specific detailed kinetic data comparing erythrityl tetranitrate directly with a wide range of other organic nitrates in a single study is not extensively detailed in the provided sources, the general mechanism involves enzymatic conversion patsnap.compatsnap.comcvpharmacology.com. The rate of NO formation has been shown to correlate with the number of nitrate ester groups in some organic nitrates nih.gov. Erythrityl tetranitrate, like other organic nitrates, is converted to an active intermediate that activates guanylate cyclase, leading to vasodilation patsnap.comdrugbank.comnih.gov.
Substrate Specificity of Nitrate Reductases Across Different Nitrate Esters
The biotransformation of organic nitrates to release NO is primarily mediated by intracellular enzymes, often referred to as nitrate reductases. Mitochondrial aldehyde dehydrogenase (ALDH2) has been identified as a key enzyme responsible for the bioactivation of certain organic nitrates, notably nitroglycerin (GTN) and pentaerythritol (B129877) tetranitrate (PETN) patsnap.comjci.orgmdpi.comnih.govspringernature.comescardio.orgnih.gov. Cytosolic aldehyde dehydrogenase (ALDH1a1) also possesses activity towards some organic nitrates nih.gov. Studies have demonstrated differential substrate specificity among these enzymes. For instance, ALDH2 is considered the principal enzyme for GTN bioactivation but exhibits limited or no activity towards other nitrates like isosorbide (B1672297) mononitrate nih.gov. While the specific enzymes responsible for the complete bioactivation pathway of erythrityl tetranitrate are not exhaustively detailed in the provided snippets, it is stated that ETN functions by releasing NO within vascular smooth muscles through metabolism by enzymes known as nitrate reductases patsnap.compatsnap.com. ALDH2 has been shown to metabolize PETN to pentaerythrityl trinitrate nih.gov. The varying substrate specificities of these enzymes contribute to the distinct metabolic profiles and, consequently, the differing pharmacological characteristics observed among various organic nitrates.
Differential Effects on Specific Vascular Beds: Molecular Basis of Venodilation vs. Arteriodilation
Organic nitrates induce vasodilation across various vascular beds, but their effects can be differential, often showing a preferential dilation of venous capacitance vessels compared to arterial resistance vessels derangedphysiology.comresearchgate.net. This differential effect is crucial for their therapeutic utility, particularly in reducing cardiac preload through venodilation derangedphysiology.comresearchgate.net. The molecular basis of this selectivity is not fully elucidated but is linked to the NO-cGMP signaling pathway. Organic nitrates are bioactivated to release NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG mediates a cascade of events resulting in decreased intracellular calcium concentrations and smooth muscle relaxation patsnap.compatsnap.comcvpharmacology.comdrugbank.comnih.govderangedphysiology.comresearchgate.netnih.gov. While the core signaling pathway is common, variations in enzyme expression, cofactor availability, or downstream signaling components across different vascular beds may contribute to the observed differential venodilation versus arteriodilation. The degree of this differential effect can also be somewhat drug-specific derangedphysiology.com.
Molecular Basis of Vasodilator Tolerance Development and Mitigation Strategies in Organic Nitrates
A significant limitation in the chronic use of many organic nitrates is the development of tolerance, characterized by a diminished vasodilatory response upon repeated administration jci.orgmdpi.comnih.govahajournals.orgpnas.orgmdpi.comahajournals.orgahajournals.org. The molecular mechanisms underlying nitrate tolerance are complex and involve several proposed pathways. One prominent hypothesis centers on impaired biotransformation of the organic nitrate, particularly dysfunction or inactivation of key bioactivating enzymes like mitochondrial ALDH2 jci.orgmdpi.comnih.govnih.govpnas.orgahajournals.org. Oxidative stress, characterized by increased production of reactive oxygen species (ROS), is strongly implicated in ALDH2 inactivation and the development of tolerance mdpi.comnih.govahajournals.orgahajournals.org. Increased vascular superoxide (B77818) production can impair NO bioavailability and contribute to tolerance ahajournals.org.
Counter-regulatory mechanisms, such as neurohormonal activation and plasma volume expansion, can also contribute to a phenomenon termed "pseudotolerance," which counteracts the vasodilatory effects of nitrates ahajournals.orgahajournals.org.
Interestingly, some organic nitrates, such as pentaerythritol tetranitrate (PETN), have shown less propensity for inducing tolerance compared to others like nitroglycerin escardio.orgnih.govahajournals.org. This difference may be attributed to lower rates of ALDH2 inactivation or the ability of these nitrates to stimulate antioxidant pathways, such as the induction of heme oxygenase-1 (HO-1), which can mitigate oxidative stress ahajournals.org. Mitigation strategies for tolerance often involve the use of intermittent dosing regimens to allow for recovery of the bioactivation system and reduce the impact of counter-regulatory mechanisms escardio.org. The specific mechanisms of tolerance development and potential mitigation strategies for erythrityl tetranitrate would likely involve similar principles related to its bioactivation pathway and the associated oxidative stress.
Comparative Mechanistic Insights with Structurally Related Energetic Materials (e.g., Pentaerythritol Tetranitrate)
Erythrityl tetranitrate (ETN) and pentaerythritol tetranitrate (PETN) share structural similarities as nitrate esters derived from polyols and are known for both their medicinal (vasodilator) and energetic properties patsnap.comwikipedia.orgacs.orgresearchgate.neturi.edunih.govacs.orgacs.orgnih.gov.
Decomposition Pathways and Chemical Stability of Erythrityl Tetranitrate
Thermal Decomposition Mechanisms: Unimolecular Homolytic Cleavage
The thermal decomposition of Erythrityl Tetranitrate is understood to primarily begin with a unimolecular homolytic cleavage of the O-NO₂ bonds. uri.eduresearchgate.netacs.orgscribd.com This initial step involves the breaking of the bond between the oxygen atom and the nitrogen dioxide group, leading to the release of ·NO₂ radicals. uri.eduacs.org This unimolecular path is considered the initial rate-determining step in the decomposition of aliphatic nitrate (B79036) esters like ETN. uri.edu While a competing HONO elimination reaction can occur, it is largely suppressed in the decomposition of ETN. uri.eduresearchgate.netacs.org
Reactive molecular dynamics simulations suggest that under detonation conditions, bulk ETN decomposition starts with the successive release of ·NO₂ groups from the parent molecules. uri.edu HONO elimination is considered a secondary reaction under these conditions. uri.edu
Autocatalytic Degradation Processes and Their Chemical Triggers
The decomposition of Erythrityl Tetranitrate can exhibit autocatalytic behavior, where the decomposition process accelerates rapidly after an initial phase. uri.edu This autocatalytic decomposition is attributed to the reactive nature of ETN itself, as well as the reactivity of its decomposition products. uri.edu The release of reactive species, such as ·NO₂ radicals, can trigger further degradation reactions, leading to an accelerated decomposition rate. uri.eduflinders.edu.au This is a common characteristic among nitrate esters, where the primary degradation mechanism, the loss of nitrogen dioxide, is often autocatalytic. wikipedia.orgwikidoc.org
Influence of Environmental Factors on Chemical Stability (e.g., presence of water, specific chemical species, radiation effects on molecular integrity)
The chemical stability of Erythrityl Tetranitrate is influenced by various environmental factors. nih.gov
Presence of Water: Moisture can significantly affect the decomposition of nitrate esters. For instance, the presence of water vapor can greatly influence the thermal decomposition of related compounds like PETN, and it is proposed that water can promote a decomposition pathway involving the attack of the ester oxygen, leading to the formation of alcohol end groups. osti.gov Water at elevated temperatures (100 °C or above) can cause hydrolysis. wikipedia.orgwikidoc.org
Specific Chemical Species: Impurities and other chemical species can alter the physical and chemical properties of energetic materials and influence degradation rates. osti.gov The addition of certain substances, like TNT and other aromatic nitro derivatives, can lower the thermal stability of related nitrate esters. wikidoc.org
Radiation Effects: Ionizing radiation, such as neutron and gamma radiation, can degrade nitrate esters. wikipedia.orgwikidoc.orgosti.gov Neutron radiation has been shown to degrade PETN, producing carbon dioxide and nitrated pentaerythritol (B129877) products. wikipedia.orgwikidoc.org Gamma radiation can increase the thermal decomposition sensitivity and cause physical changes like swelling. wikipedia.orgwikidoc.org Studies have investigated the radiolytic degradation of the nitrate ester functional group, which is responsible for the energetic properties of compounds like PETN. osti.gov This degradation can involve the removal of NO₂ from the nitrate ester group, with the remaining oxygen forming either a double bond (aldehyde) or an alcohol group. osti.gov
Trace amounts of ETN have shown substantial and rapid losses when exposed to various environmental conditions, including laboratory conditions, elevated temperatures (30 °C, 47 °C), high relative humidity (90%), UV light, and ozone, with the exception of storage at -4 °C, where stability was greatest. nih.gov
Spectroscopic Monitoring and Kinetic Analysis of Decomposition Products
Various analytical techniques are employed to study the thermal decomposition characteristics and monitor the decomposition products of Erythrityl Tetranitrate and similar nitrate esters. These include thermal analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). osti.govresearchgate.net Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectrometry, and mass spectrometry (MS) are used to identify decomposition products and elucidate decomposition pathways. uri.eduosti.govresearchgate.net High-temperature infrared spectroscopy, pyrolysis gas analysis, and hot-stage microscopy have also been utilized. osti.gov More advanced techniques such as ultrahigh-pressure liquid chromatography coupled to quadrupole time of flight mass spectrometry (UHPLC-QTOF MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-time of flight mass spectrometry (GC-TOFMS) are used for detailed chemical analysis and quantification of decomposition products. osti.govacs.orgnih.gov
Kinetic analysis of decomposition involves determining parameters such as activation energy and pre-exponential factors. For ETN, the global activation energy for decomposition has been reported as 104.3 kJ/mol with a pre-exponential factor of 3.72 × 10⁹ s⁻¹. uri.eduresearchgate.netacs.org Isothermal studies can be performed to assess decomposition rates at specific temperatures. uri.edu
Studies using techniques like LC-MS have identified partially nitrated erythritol (B158007) derivatives as decomposition products, where a nitrate ester group has been replaced by a C-H bond, reforming the tri-, di-, and mono-nitrate esters of erythritol. uri.edu The main decomposition product observed in one study was erythritol trinitrate, where an alcohol group replaced one nitrate group. uri.edu
Interactive Data Table: Global Kinetic Parameters for ETN Decomposition
| Parameter | Value | Unit |
| Activation Energy | 104.3 | kJ/mol |
| Pre-exponential Factor | 3.72 × 10⁹ | s⁻¹ |
Interactive Data Table: Environmental Stability of Trace ETN (Example Data based on search results)
| Environmental Condition | Approximate % ETN Remaining After 3 Days | Approximate % ETN Remaining After 42 Days |
| Laboratory | ~20% nih.gov | Data not explicitly given for 42 days |
| -4 °C | Data not explicitly given for 3 days | ~76% nih.gov |
| 30 °C | <50% nih.gov | Substantial loss nih.gov |
| 47 °C | <50% nih.gov | Substantial loss nih.gov |
| 90% Relative Humidity | <50% nih.gov | Substantial loss nih.gov |
| UV Light | <50% nih.gov | Substantial loss nih.gov |
| Ozone | <50% nih.gov | Substantial loss nih.gov |
Emerging Research Areas and Methodological Advancements in Erythrityl Tetranitrate Chemistry
Computational Chemistry and Molecular Dynamics Simulations of Erythrityl Tetranitrate Reactivity
Computational chemistry and molecular dynamics simulations are increasingly valuable tools for understanding the reactivity and decomposition pathways of energetic materials like Erythrityl Tetranitrate. These methods allow for the study of molecular behavior at the atomic level, providing insights that are difficult to obtain through experimental means alone.
Reactive molecular dynamics simulations, often employing force fields like ReaxFF, have been used to study the shock-induced initiation and thermal decomposition of nitrate (B79036) esters, including ETN and its analog, pentaerythritol (B129877) tetranitrate (PETN). huji.ac.iluri.eduresearchgate.netrsc.org These simulations can characterize different stages of decomposition, such as bond breaking and the formation of intermediate species. For instance, studies on ETN decomposition have shown that it begins with the unimolecular homolytic cleavage of internal and external O-NO₂ bonds, with HONO elimination being a secondary reaction. uri.edu The decomposition products identified include H₂O, CO₂, and N₂. uri.edu
Molecular dynamics simulations can also investigate the effects of nanoscale heterogeneities, such as voids, on the reactivity of crystalline ETN under shock conditions. huji.ac.il These simulations have revealed that void collapse can enhance local heating and increase decomposition rates. huji.ac.il Density functional theory (DFT) calculations are often used in conjunction with reactive molecular dynamics to validate force fields and study major unimolecular decomposition channels. huji.ac.iluri.edu
Research in this area aims to develop physics-based and predictive kinetic models for energetic materials by providing atomistic insights into reaction mechanisms at extreme conditions, such as those found in detonation. osti.gov
Development of Novel Synthetic Routes for Enhanced Selectivity and Efficiency
The synthesis of nitrate esters, including Erythrityl Tetranitrate, traditionally involves the nitration of polyols with nitric acid. researchgate.net However, these methods can present safety challenges due to the energetic nature of the reaction. researchgate.net Consequently, there is ongoing research into developing novel synthetic routes that offer enhanced selectivity, efficiency, and safety.
Recent advancements include the development of continuous flow chemistry processes for the synthesis of nitrate esters. researchgate.net This approach involves reacting polyols with nitric acid in microreactors, allowing for continuous production with potentially improved safety and control compared to traditional batch processes. researchgate.net Studies have demonstrated that optimized continuous flow processes can yield high percentages of nitrate esters, including ETN, in short residence times. researchgate.net
Furthermore, novel catalytic methods for the direct O-nitration of alcohols are being explored. researchgate.net These methods aim to address limitations of traditional approaches by employing bench-stable and recoverable reagents and catalysts, such as N,6-dinitrosaccharin and magnesium triflate. researchgate.net These catalytic strategies can achieve mild and selective O-nitration with broad substrate scope. researchgate.net Computational studies, such as DFT calculations, are being used to understand the mechanisms of these catalytic reactions, including the role of the catalyst in activating both the nitrating reagent and the alcohol substrate. researchgate.net
Advanced Approaches to Bioactivation Studies and Intracellular NO Delivery
Erythrityl Tetranitrate exerts its therapeutic effects primarily through vasodilation, which is mediated by the release of nitric oxide (NO) in the body. nih.govpatsnap.com Understanding the precise mechanisms of bioactivation and intracellular NO delivery from organic nitrates like ETN is a key area of research.
Organic nitrates are considered prodrugs that require bioactivation, either enzymatically or non-enzymatically, to release NO or other vasoactive species. nih.govmdpi.com Mitochondrial aldehyde dehydrogenase (mtALDH or ALDH2) has been identified as a significant enzyme involved in the bioactivation of high-potency nitrates like nitroglycerin and pentaerythritol tetranitrate. nih.govmdpi.compatsnap.comthoracickey.com This enzyme converts the nitrates into nitrite (B80452) and denitrated metabolites, ultimately leading to NO release. mdpi.com
Despite these findings, the exact mechanism of intracellular delivery of NO or NO-containing species from organic nitrates is not fully understood. nih.gov Research continues to investigate the specific pathways and intermediate species involved in the bioactivation of ETN. Advanced approaches in bioactivation studies may involve the use of selective enzyme inhibitors, genetic approaches (e.g., using cells or organisms deficient in specific enzymes like ALDH2), and the identification of other potential enzymatic or non-enzymatic pathways. nih.govmdpi.comthoracickey.com
The released NO activates soluble guanylate cyclase (sGC), increasing intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels, which triggers a cascade of events leading to smooth muscle relaxation and vasodilation. nih.govpatsnap.comthoracickey.comncats.io Research in this area also focuses on understanding how to optimize intracellular NO delivery and overcome issues like nitrate tolerance, which can involve impaired bioactivation or desensitization of the sGC/cGMP pathway. nih.govmdpi.com
Q & A
What unanswered questions exist regarding this compound’s molecular interactions in comorbid populations (e.g., diabetes-induced endothelial dysfunction)?
- Methodological Answer : Develop endothelial cell cultures under hyperglycemic conditions and treat with this compound. Measure NO synthase activity and oxidative stress markers. Propose RCTs comparing this compound’s efficacy in diabetic vs. non-diabetic angina patients, adjusting for HbA1c levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
